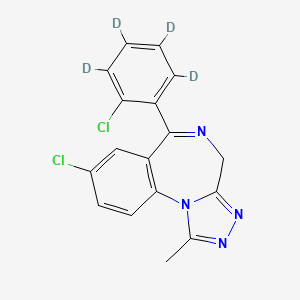
Triazolam-D4
Descripción general
Descripción
Triazolam-D4 is a deuterated analog of triazolam, a benzodiazepine used primarily as a sedative to treat severe insomnia. The compound is labeled with deuterium, which makes it suitable for use as an internal standard in various analytical methods, including gas chromatography and liquid chromatography-mass spectrometry. This compound is often used in clinical toxicology, urine drug testing, and forensic analysis .
Mecanismo De Acción
Target of Action
Triazolam-D4, like its parent compound Triazolam, primarily targets the GABA_A receptor . The GABA_A receptor is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA) . GABA is an inhibitory neurotransmitter, which means it reduces neuron excitability .
Mode of Action
This compound interacts with its target, the GABA_A receptor, by binding nonspecifically to benzodiazepine receptors BNZ1 and BNZ2 . BNZ1 mediates sleep, while BNZ2 affects muscle relaxation, anticonvulsant activity, motor coordination, and memory . As these benzodiazepine receptors are thought to be coupled to GABA_A receptors, this enhances the effects of GABA by increasing GABA affinity for the GABA receptor .
Biochemical Pathways
This compound, like Triazolam, is metabolized in the liver by the CYP3A4 enzyme . This enzyme belongs to the cytochrome P450 family, which plays a crucial role in the metabolism of various substances. The active site of CYP3A4 is spacious, allowing it to oxidize large polycyclic aromatic hydrocarbons and macrolides such as Triazolam .
Pharmacokinetics
The pharmacokinetic properties of this compound are expected to be similar to those of Triazolam. Triazolam has a bioavailability of 44% when administered orally and 53% when administered sublingually . It has a fast onset of action (15-30 minutes) and a short elimination half-life (1.5-5.5 hours), which is excreted through the kidneys .
Result of Action
The interaction of this compound with the GABA_A receptor results in various pharmacological effects. It enhances the inhibitory actions of GABA in the brain, leading to a decrease in neuronal excitability . This can result in relaxation, sedation, and reduced seizure activity . In addition, it has been found to have anxiolytic, sedative, anticonvulsant, and muscle relaxant properties .
Action Environment
Environmental factors can influence the action of this compound. For instance, the consumption of certain foods like grapefruit can reduce the metabolism of Triazolam by the CYP3A4 enzyme, which increases the serum concentration of Triazolam . Therefore, it’s important to consider dietary and environmental factors when administering this compound.
Análisis Bioquímico
Biochemical Properties
Triazolam-D4 interacts with several enzymes and proteins in the body. It is metabolized into α- and 4-hydroxytriazolam and their respective glucuronides . These interactions are primarily facilitated by the Cytochrome P450 3A (CYP3A) enzyme .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily through the inhibition of the CYP3A enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and degradation patterns typical of benzodiazepines. Long-term effects on cellular function have been observed in in vitro studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with the CYP3A enzyme during its metabolism . The compound can also affect metabolic flux and metabolite levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Triazolam-D4 involves the incorporation of deuterium atoms into the triazolam molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The use of high-purity deuterium gas and advanced catalytic systems is essential to achieve the desired level of deuteration .
Análisis De Reacciones Químicas
Types of Reactions: Triazolam-D4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form alpha-hydroxythis compound and 4-hydroxythis compound. .
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the molecule are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or cytochrome P450 enzymes.
Major Products:
- Alpha-hydroxythis compound
- 4-Hydroxythis compound
Aplicaciones Científicas De Investigación
Triazolam-D4 has a wide range of applications in scientific research:
- Chemistry: Used as an internal standard in analytical chemistry for the quantification of triazolam and its metabolites in biological samples .
- Biology: Employed in studies involving the metabolism and pharmacokinetics of triazolam in biological systems .
- Medicine: Utilized in clinical toxicology and forensic analysis to detect and quantify triazolam in biological specimens .
- Industry: Applied in the development and validation of analytical methods for drug testing and quality control in pharmaceutical manufacturing .
Comparación Con Compuestos Similares
- Triazolam: The non-deuterated form of Triazolam-D4, used primarily as a sedative and hypnotic agent .
- Alprazolam: Another benzodiazepine with similar sedative and anxiolytic properties .
- Flurazepam: A longer-acting benzodiazepine used for the treatment of insomnia .
Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated analogs in complex biological matrices .
Propiedades
IUPAC Name |
8-chloro-6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFWLTCLBGQGBO-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)C)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016464 | |
| Record name | Triazolam-D4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145225-04-3 | |
| Record name | Triazolam-D4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Q1: What is the role of Triazolam-D4 in the analysis of Triazolam and its metabolites?
A: this compound serves as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying Triazolam and its metabolites (α-hydroxytriazolam and 4-hydroxytriazolam) in human urine [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
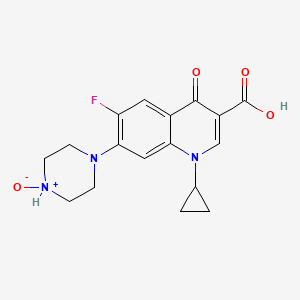
![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)

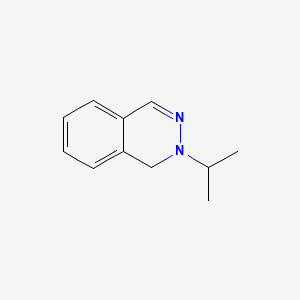

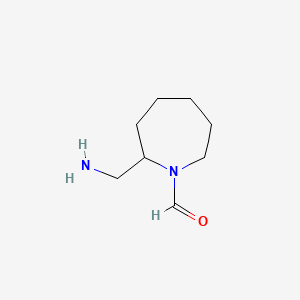
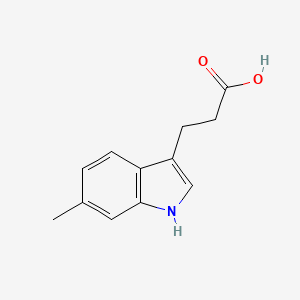


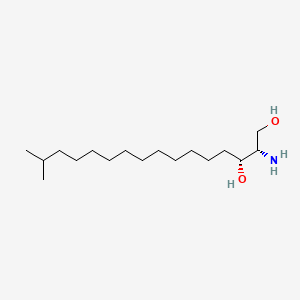
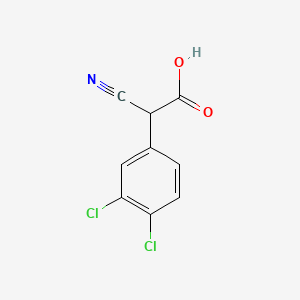
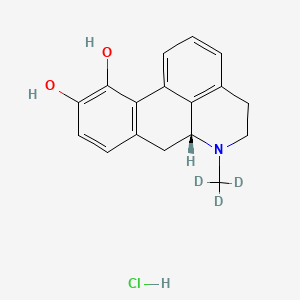
![N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime](/img/structure/B587855.png)
